molecular formula C5H2Cl2F2N2 B2874387 2,4-Dichloro-6-(difluoromethyl)pyrimidine CAS No. 1706464-39-2

2,4-Dichloro-6-(difluoromethyl)pyrimidine

Cat. No. B2874387
CAS RN: 1706464-39-2
M. Wt: 198.98
InChI Key: YYCRJWLMXYFLKG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethyl)pyrimidine, also known as DCFP, is a pyrimidine derivative. It has gained significant attention among researchers in various scientific fields due to its diverse range of biological activities, including anti-inflammatory and anti-tumorigenic properties. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It has applications in the manufacturing of fungicides, herbicides, insecticides, and other crop protection products .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-(difluoromethyl)pyrimidine is C5H2Cl2F2N2 . The InChI code is 1S/C5H2Cl2F2N2/c6-3-1-2(4(8)9)10-5(7)11-3/h1,4H .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichloro-6-(difluoromethyl)pyrimidine is 198.99 . It is stored in an inert atmosphere at 2-8°C . The physical form is liquid .

Scientific Research Applications

Nonlinear Optical Properties

Pyrimidine derivatives, including those structurally related to 2,4-dichloro-6-(difluoromethyl)pyrimidine, have demonstrated promising applications in nonlinear optics (NLO). Studies have shown that pyrimidine rings are significantly distributed in nature and play a crucial role in various biological and chemical processes due to their presence in DNA and RNA. These compounds have been identified as important pharmacophores with potential applications in medicine and nonlinear optics fields. Research indicates that certain pyrimidine derivatives exhibit considerable NLO character, making them suitable for optoelectronic applications such as high-tech devices that rely on the nonlinear optical properties of materials for their functionality (Hussain et al., 2020).

Synthesis of Antitumor Agents

Pyrimidine derivatives have also been synthesized and evaluated for their antitumor activities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has demonstrated significant activity against various cancer models, indicating the potential of pyrimidine-based compounds as antitumor agents. These compounds are synthesized through a general route applicable to many substituted benzyl pyrido[2,3-d]pyrimidines, showing potent lipid-soluble inhibition of mammalian dihydrofolate reductase (Grivsky et al., 1980).

Third-Order Nonlinear Optical Material

Another study focused on the synthesis and analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound related to 2,4-dichloro-6-(difluoromethyl)pyrimidine. This work aimed to explore its potential as a third-order nonlinear optical material. The synthesized compound demonstrated promising linear and nonlinear optical properties, suggesting its suitability for applications in nonlinear optical devices like optical limiting and optical switching. This study highlights the versatility of pyrimidine derivatives in the development of advanced materials for optical applications (Murthy et al., 2019).

Synthesis of Trifluoromethylated Analogues

Research into trifluoromethylated analogues of pyrimidines, such as those involving reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrates the chemical versatility of pyrimidine derivatives. These studies not only contribute to the fundamental understanding of pyrimidine chemistry but also offer pathways to synthesize novel compounds with potential pharmaceutical and materials science applications. The synthesis of new trifluoromethylated analogues can lead to discoveries in both medicinal chemistry and materials engineering, showing the broad applicability of pyrimidine derivatives in scientific research (Sukach et al., 2015).

Safety and Hazards

2,4-Dichloro-6-(difluoromethyl)pyrimidine is considered hazardous. It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in various biological processes, including DNA and RNA synthesis . .

Mode of Action

The exact mode of action of 2,4-Dichloro-6-(difluoromethyl)pyrimidine is not clearly established. As a pyrimidine derivative, it may interact with enzymes involved in nucleotide synthesis or other cellular processes. The presence of dichloro and difluoromethyl groups could potentially influence the compound’s reactivity and interaction with its targets .

Biochemical Pathways

Given its structural similarity to pyrimidine, it might interfere with the synthesis of nucleotides, thereby affecting DNA and RNA synthesis

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2,4-Dichloro-6-(difluoromethyl)pyrimidine’s action are not well-defined. Depending on its targets and mode of action, this compound could potentially influence various cellular processes. More research is needed to understand the specific molecular and cellular effects of this compound .

Action Environment

The action, efficacy, and stability of 2,4-Dichloro-6-(difluoromethyl)pyrimidine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment . .

properties

IUPAC Name

2,4-dichloro-6-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-3-1-2(4(8)9)10-5(7)11-3/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCRJWLMXYFLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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